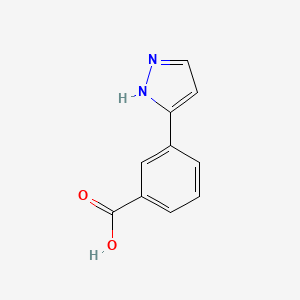

3-(1H-pyrazol-5-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZRBZWATRFHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383762 | |

| Record name | 3-(1H-pyrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-11-0 | |

| Record name | 3-(1H-Pyrazol-3-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850375110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-pyrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1H-PYRAZOL-3-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR25BS8RW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(1H-pyrazol-5-yl)benzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-pyrazol-5-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazole moiety is a key feature in numerous pharmacologically active compounds, and its incorporation into a benzoic acid scaffold offers a versatile building block for the synthesis of novel therapeutic agents.[1][2] This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and analogous transformations reported in the scientific literature.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 850375-11-0 | [3] |

Proposed Synthesis

The synthesis of this compound can be achieved through a multi-step pathway commencing from 3-acetylbenzoic acid. This proposed route involves a Claisen condensation to introduce a second carbonyl group, followed by cyclization with hydrazine to form the pyrazole ring, and subsequent hydrolysis of the resulting ester.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of Methyl 3-(3-oxobut-1-en-1-yl)benzoate

-

Esterification: To a solution of 3-acetylbenzoic acid (1 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield methyl 3-acetylbenzoate.

-

Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of methyl 3-acetylbenzoate (1 eq) and diethyl oxalate (1.1 eq) is added dropwise. The mixture is refluxed for 6 hours. After cooling, the reaction is quenched with dilute HCl and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.

Step 2: Synthesis of Methyl 3-(1H-pyrazol-5-yl)benzoate

-

To a solution of methyl 3-(3-oxobut-1-en-1-yl)benzoate (1 eq) in ethanol, hydrazine hydrate (1.5 eq) is added.

-

The reaction mixture is refluxed for 8 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography to afford methyl 3-(1H-pyrazol-5-yl)benzoate.

Step 3: Synthesis of this compound

-

Methyl 3-(1H-pyrazol-5-yl)benzoate (1 eq) is dissolved in a mixture of methanol and 2M aqueous sodium hydroxide solution.

-

The mixture is stirred at 60 °C for 4 hours.

-

After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with 2M HCl to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| δ 13.1 (s, 1H, COOH) | δ 167.0 (C=O) |

| δ 12.9 (s, 1H, NH) | δ 142.0 (C-pyrazole) |

| δ 8.2-7.5 (m, 4H, Ar-H) | δ 135.0-128.0 (Ar-C) |

| δ 7.7 (d, 1H, pyrazole-H) | δ 102.0 (C-pyrazole) |

| δ 6.8 (d, 1H, pyrazole-H) |

Note: The chemical shifts are approximate and based on analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum of benzoic acid derivatives typically shows characteristic absorption bands.[4]

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| 3200-3100 | N-H stretch (Pyrazole) |

| 3100-3000 | C-H stretch (Aromatic) |

| 1700-1680 | C=O stretch (Carboxylic acid) |

| 1600-1580 | C=N stretch (Pyrazole) |

| 1500-1400 | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Expected m/z |

| ESI-MS | [M+H]⁺: 189.06 |

| [M-H]⁻: 187.05 |

Potential Applications and Logical Relationships

This compound is a versatile intermediate for the synthesis of more complex molecules with potential biological activity. Its bifunctional nature, possessing both a carboxylic acid and a pyrazole ring, allows for a variety of chemical modifications.

Caption: Potential derivatization pathways for this compound.

The carboxylic acid group can be readily converted into amides or esters, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents.[5] The pyrazole ring offers a site for N-alkylation or N-arylation, further expanding the chemical space for drug discovery programs. The known importance of pyrazole derivatives as antimicrobial and anticancer agents suggests that derivatives of this compound could exhibit interesting pharmacological profiles.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

physicochemical properties of 3-(1H-pyrazol-5-yl)benzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-(1H-pyrazol-5-yl)benzoic acid

Introduction

This compound (isomeric with 3-(1H-pyrazol-3-yl)benzoic acid due to tautomerism) is a heterocyclic compound incorporating both a pyrazole and a benzoic acid moiety. Its structural features make it a valuable building block and intermediate in various fields of chemical research.[1] The presence of the pyrazole ring, a common scaffold in medicinal chemistry, combined with the carboxylic acid group, allows for diverse chemical modifications and interactions with biological targets.[1] This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and material science. The information is compiled from computational databases and literature on related compounds.

Chemical and Physical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its suitability for pharmaceutical and agrochemical applications.[1] The data presented below are primarily derived from computational models, providing valuable estimates for experimental design.

Data Summary

A compilation of key identifiers and computed physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 3-(1H-pyrazol-3-yl)benzoic acid, 5-(3-Carboxyphenyl)-1H-pyrazole | PubChem[2], CymitQuimica[3] |

| CAS Number | 850375-11-0 | PubChem[2] |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[2] |

| Molecular Weight | 188.18 g/mol | PubChem[2] |

| Exact Mass | 188.058577502 Da | PubChem[2] |

| XLogP3 (Computed) | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Polar Surface Area (PSA) | 66 Ų | PubChem[2] |

| pKa (Predicted) | 3.89 ± 0.10 (for the 1-yl isomer) | ECHEMI[4] |

| Boiling Point (Predicted) | 382.5 ± 25.0 °C (for the 1-yl isomer) | ECHEMI[4] |

Note: Some properties listed are for the constitutional isomer 3-(1H-pyrazol-1-yl)benzoic acid and are included as the best available estimates.

Experimental Protocols

Detailed experimental validation is essential to confirm the computed properties. Below are standard methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point provides an indication of purity.

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Measurement: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure and confirm the identity of the compound.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the proton and carbon environments within the molecule, verifying the connectivity of the pyrazole and benzoic acid rings.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the dry sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.[7]

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups, such as O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, N-H stretching of the pyrazole ring, and C=C/C=N stretching of the aromatic rings.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values.

-

Method: Potentiometric titration is a common method.

-

Procedure: A solution of the compound with a known concentration is prepared in a co-solvent system (e.g., water-methanol) if solubility in water is low. The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Measurement: The pH of the solution is monitored with a calibrated pH meter as the titrant is added. The pKa value is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Logical Workflows and Diagrams

Visualizing experimental and logical workflows can clarify complex processes in chemical research and development.

Synthesis and Characterization Workflow

The following diagram outlines a typical workflow for the synthesis and subsequent physicochemical characterization of a novel chemical entity like this compound.

Caption: General workflow for chemical synthesis and characterization.

Drug Discovery Application Logic

Given its potential use as an intermediate in pharmaceuticals, this diagram shows the logical progression from a lead compound to a drug candidate.[1]

References

In-Depth Technical Guide: 3-(1H-pyrazol-5-yl)benzoic acid (CAS Number: 850375-11-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrazol-5-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a pyrazole ring and a benzoic acid moiety, makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and an exploration of its potential biological activities, with a focus on its role as a pharmacophore in the development of anti-inflammatory and antimicrobial agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 188.18 g/mol . Its chemical structure combines the aromaticity of a benzoic acid with the five-membered heterocyclic pyrazole ring system. This unique combination of functional groups imparts specific physicochemical properties that are advantageous for drug design, including the potential for hydrogen bonding and aromatic interactions with biological targets.

| Property | Value | Source |

| CAS Number | 850375-11-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 188.18 g/mol | [1][3] |

| Melting Point | 204 °C | |

| Boiling Point (Predicted) | 496.5±28.0 °C | |

| Density (Predicted) | 1.355 g/cm³ | |

| pKa (Predicted) | 3.95±0.10 | |

| Appearance | Orange to brown solid | |

| Storage Temperature | Room Temperature, Sealed in dry |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature, a common and effective method for the synthesis of pyrazole derivatives involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine. The following is a representative experimental protocol adapted from established methodologies for similar structures.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a two-step process:

-

Step 1: Claisen-Schmidt Condensation to form (E)-3-(3-formylphenyl)-1-phenylprop-2-en-1-one (Chalcone Intermediate).

-

Step 2: Cyclization with Hydrazine Hydrate to yield this compound.

Materials and Reagents:

-

3-Acetylbenzoic acid

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of the Chalcone Intermediate

-

Reaction Setup: In a round-bottom flask, dissolve 3-acetylbenzoic acid (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2 equivalents).

-

Reaction: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until the pH is ~7.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the chalcone intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified chalcone intermediate (1 equivalent) in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of glacial acetic acid to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Experimental Workflow

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the pyrazole and benzoic acid moieties are well-established pharmacophores present in numerous bioactive compounds. This suggests that this compound is a valuable starting point for the development of novel therapeutics.

Anti-inflammatory Activity

Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX-1 and/or COX-2, which are key enzymes in the biosynthesis of prostaglandins, mediators of inflammation and pain. Given the structural similarities to known COX inhibitors, it is plausible that this compound or its derivatives could exhibit similar activity.

Antimicrobial Activity

The pyrazole nucleus is a core component of various compounds that have demonstrated potent activity against a range of bacterial and fungal pathogens. Recent studies have highlighted the potential of pyrazole derivatives as antibacterial agents, including against drug-resistant strains. For instance, derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have shown significant activity against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.[5] The mode of action for some of these derivatives is believed to involve the inhibition of fatty acid biosynthesis.[5]

While no specific MIC values for this compound have been reported, its structural framework suggests it is a promising scaffold for the development of new antimicrobial agents.

Signaling Pathways

The potential signaling pathways affected by this compound and its derivatives are likely linked to their anti-inflammatory and antimicrobial activities.

Prostaglandin Synthesis Pathway (Inflammation)

If acting as a COX inhibitor, this compound would interfere with the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

Fatty Acid Biosynthesis Pathway (Antimicrobial)

As suggested by studies on structurally related compounds, derivatives of this compound could potentially inhibit key enzymes in the bacterial fatty acid biosynthesis (FAB) pathway. This would disrupt the production of essential fatty acids required for bacterial cell membrane synthesis, leading to bacterial cell death.

Conclusion

This compound is a chemical compound with significant potential as a scaffold in drug discovery and development. Its synthesis, achievable through established organic chemistry reactions, provides access to a molecule with promising, albeit underexplored, biological activities. The presence of the pyrazole and benzoic acid moieties suggests a high likelihood of anti-inflammatory and antimicrobial properties. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound and its derivatives, which could lead to the development of novel therapeutic agents.

Safety Information

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Spectroscopic Analysis of 3-(1H-pyrazol-5-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-5-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole moiety in numerous pharmacologically active agents. The pyrazole ring system is a key component in a variety of drugs, exhibiting a wide range of biological activities. Accurate structural elucidation and characterization of such molecules are paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of small organic molecules like this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data was obtained from computational prediction tools and should be used as a guide for spectral assignment. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 8.3 - 8.5 | s | - |

| H-4' | 7.9 - 8.1 | d | ~7.8 |

| H-5' | 7.5 - 7.7 | t | ~7.8 |

| H-6' | 8.0 - 8.2 | d | ~7.8 |

| H-4 | 6.7 - 6.9 | d | ~2.0 |

| H-5 | 7.6 - 7.8 | d | ~2.0 |

| COOH | 12.0 - 13.0 | br s | - |

| NH | 13.0 - 14.0 | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | 131 - 133 |

| C-2' | 129 - 131 |

| C-3' | 130 - 132 |

| C-4' | 128 - 130 |

| C-5' | 126 - 128 |

| C-6' | 129 - 131 |

| C-3 | 148 - 150 |

| C-4 | 102 - 104 |

| C-5 | 140 - 142 |

| COOH | 167 - 169 |

Solvent: DMSO-d₆

Experimental Protocols

High-quality NMR spectra are crucial for accurate structure elucidation. The following are generalized protocols for the NMR analysis of small organic molecules like this compound. Instrument-specific parameters may require optimization.

Sample Preparation

-

Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent : Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest to avoid signal overlap.[1][2]

-

Dissolution : Prepare the sample in a small vial to ensure complete dissolution. Gentle warming or vortexing can be applied if necessary.[1]

-

Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, dry NMR tube through a small plug of cotton or glass wool in a Pasteur pipette.[3][4]

-

Internal Standard : An internal standard, such as tetramethylsilane (TMS), can be added for referencing the chemical shifts (δ = 0.00 ppm). However, for many modern spectrometers, referencing can be done using the residual solvent signal.[5]

1D NMR Spectroscopy (¹H and ¹³C)

-

Instrumentation : Experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment is typically used.

-

Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Acquisition Time : Typically 2-4 seconds to ensure good resolution.

-

Relaxation Delay : A delay of 1-5 seconds between pulses is common to allow for full relaxation of the protons.

-

Number of Scans : 16 to 64 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2 seconds is standard.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

2D NMR Spectroscopy for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[6][7][8]

-

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). It is essential for identifying adjacent protons in the benzoic acid and pyrazole rings.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms they are directly attached to (¹JCH). It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). It is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons, such as the carboxylic acid carbon and the carbons at the junction of the two rings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be useful for determining the relative orientation of the two rings.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the spectroscopic analysis of this compound.

Figure 1: Molecular structure and key expected NMR correlations for this compound.

Figure 2: General workflow for the spectroscopic analysis of a small molecule via NMR.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 8. anuchem.weebly.com [anuchem.weebly.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(1H-pyrazol-5-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-(1H-pyrazol-5-yl)benzoic acid. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on the known characteristic absorption frequencies of its constituent functional groups: the pyrazole ring and the benzoic acid moiety. This information is crucial for the identification and characterization of this compound in various research and development settings, particularly in the field of medicinal chemistry where pyrazole derivatives are of significant interest.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to exhibit a combination of the characteristic vibrational modes of both the pyrazole ring and the benzoic acid functional group. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and typical intensities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3300-2500 | Broad, Strong | O-H stretch (from intermolecular hydrogen bonding) | Carboxylic Acid |

| ~3150-3100 | Medium | N-H stretch | Pyrazole Ring |

| ~3080-3030 | Medium to Weak | Aromatic C-H stretch | Benzoic Acid Ring |

| ~1700-1680 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1615 | Medium | C=N stretch | Pyrazole Ring |

| ~1600 & ~1450 | Medium to Strong | C=C stretching (in-ring) | Aromatic Rings |

| ~1420 | Strong | In-plane O-H bend coupled with C-O stretch | Carboxylic Acid |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

| ~1290 | Medium | C-N stretch | Pyrazole Ring |

| ~920 | Broad, Medium | Out-of-plane O-H bend | Carboxylic Acid (Dimer) |

| ~800-600 | Medium to Strong | Aromatic C-H out-of-plane bending | Aromatic Rings |

Note: The exact positions and intensities of the peaks can be influenced by the sample's physical state (e.g., solid, solution), intermolecular interactions, and the specific instrumentation used.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Method

The following is a detailed methodology for obtaining the infrared spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples as KBr is transparent in the mid-infrared region.[1][2]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Analytical balance (accurate to at least 0.1 mg)

-

Spectroscopy-grade potassium bromide (KBr), thoroughly dried

-

Spatula and weighing paper

-

Sample of this compound

-

Pellet holder for the spectrometer

Procedure:

-

Sample Preparation:

-

Using an analytical balance, accurately weigh approximately 1-2 mg of the this compound sample.[1]

-

Separately, weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.[1]

-

Transfer the KBr to a clean, dry agate mortar and grind it to a fine powder.

-

Add the weighed sample to the KBr in the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained.[2] The goal is to disperse the sample particles uniformly within the KBr matrix.[3]

-

-

Pellet Formation:

-

Carefully transfer a portion of the sample-KBr mixture into the pellet-forming die.

-

Distribute the powder evenly to form a thin layer.

-

Assemble the die according to the manufacturer's instructions.

-

Place the assembled die into the hydraulic press.

-

If available, connect the die to a vacuum line to remove trapped air, which can cause the pellet to be opaque.

-

Gradually apply pressure, typically in the range of 8-10 metric tons for a standard 13 mm die, and hold for 1-2 minutes.[3] This allows the KBr to "cold-flow" and form a transparent or translucent disc.[3]

-

Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be thin and transparent.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of a pure KBr pellet (or an empty sample compartment) to account for atmospheric and instrumental interferences.[1]

-

Place the sample pellet in the spectrometer's beam path.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The final spectrum is a result of the instrument's software ratioing the sample spectrum against the background spectrum.[5]

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the major absorption peaks and compare their wavenumbers to the predicted values in the data table for functional group identification and structural confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining an infrared spectrum of a solid sample using the KBr pellet method.

References

- 1. shimadzu.com [shimadzu.com]

- 2. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility of 3-(1H-pyrazol-5-yl)benzoic Acid in Organic Solvents

Introduction

3-(1H-pyrazol-5-yl)benzoic acid is a heterocyclic compound incorporating both a pyrazole and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in many pharmaceuticals. The inclusion of a pyrazole ring can enhance the lipophilicity and, in some cases, the solubility of a molecule in organic solvents.[1] Pyrazole and its derivatives are generally more soluble in organic solvents such as ethanol, methanol, and acetone compared to water.[2]

The benzoic acid group, with its carboxylic acid functional group, introduces polarity and the capacity for hydrogen bonding.[3] The interplay between the lipophilic pyrazole ring and the polar carboxylic acid group will govern the solubility profile of this compound across a range of organic solvents. Understanding this solubility is critical for its synthesis, purification, formulation, and biological screening.

This technical guide provides a detailed overview of the expected solubility behavior of this compound by examining the well-documented solubility of benzoic acid. It also outlines a general experimental protocol for determining its solubility and presents a logical workflow for this process.

Quantitative Solubility Data (for Benzoic Acid)

The following table summarizes the solubility of benzoic acid in a range of common organic solvents at various temperatures. This data is intended to provide a baseline for estimating the solubility of this compound. Given the larger molecular weight and the presence of the pyrazole ring, the absolute solubility values for the target compound may differ.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 0 | 0.17 | [4] |

| Water | 100 | 5.63 | [4] |

| Ethanol | 20 | ~3.4 | [4] |

| Methanol | 25 | - | [4] |

| Acetone | 25 | Readily Soluble | [4] |

| Benzene | 25 | Readily Soluble | [4] |

| Carbon Tetrachloride | 25 | Readily Soluble | [4] |

| Dichloromethane | 25 | - | [4] |

| Ethyl Acetate | 25 | - | [4] |

| Toluene | 25 | - | [4] |

Note: "Readily Soluble" indicates high solubility, though specific quantitative values were not provided in the cited source. Further literature review is recommended for precise values.

The general trend for benzoic acid's solubility in the listed solvents is: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[4]

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in a solvent is the isothermal shake-flask method . This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Constant temperature water bath or incubator with shaking capabilities

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The amount of solid should be sufficient to ensure that some undissolved solid remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100

-

Visualizations

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

This guide serves as a starting point for researchers investigating the solubility of this compound. While the provided data for benzoic acid offers a useful reference, experimental determination of the solubility of the target compound is essential for accurate and reliable results in any research or development endeavor.

References

The Discovery of Novel 3-(1H-Pyrazol-5-yl)benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships of Pyrazol-5-yl-benzamides as Succinate Dehydrogenase Inhibitors

The quest for novel therapeutic and agrochemical agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, pyrazole derivatives have emerged as a privileged scaffold due to their wide spectrum of biological activities. This technical guide focuses on a specific class of these compounds, the 3-(1H-pyrazol-5-yl)benzoic acid derivatives, with a particular emphasis on their amide analogues which have shown significant promise as potent enzyme inhibitors. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed insights into their synthesis, biological evaluation, and the underlying mechanisms of action.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

Pyrazole-containing molecules are integral to numerous approved drugs and clinical candidates, demonstrating their versatility in medicinal chemistry. The unique structural features of the pyrazole ring allow for diverse substitutions, enabling fine-tuning of their physicochemical and pharmacological properties. This has led to the development of pyrazole derivatives with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound core, in particular, presents a promising framework for the design of novel enzyme inhibitors.

Synthesis of Pyrazol-5-yl-benzamide Derivatives

The synthesis of pyrazol-5-yl-benzamide derivatives typically follows a multi-step reaction sequence. A general and efficient synthetic route has been established, which is amenable to the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

General Synthetic Protocol

The synthesis commences with the construction of the pyrazole core, followed by amide bond formation. The key steps are outlined below:

Step 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate A common method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the specific pyrazole carboxylic acid intermediate, a substituted benzoylpyruvic acid ester is reacted with a hydrazine.

Step 2: Amide Coupling The resulting pyrazole carboxylic acid is then coupled with a variety of aniline or amine derivatives to yield the final pyrazol-5-yl-benzamide compounds. This amide bond formation is typically achieved using standard peptide coupling reagents.

Detailed Experimental Protocol:

A representative experimental procedure for the synthesis of a target pyrazol-5-yl-benzamide is as follows:

-

Synthesis of Ethyl 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate: To a solution of ethyl 2-(3-chlorobenzoyl)-3-oxobutanoate (10 mmol) in ethanol (50 mL), methylhydrazine sulfate (12 mmol) and sodium acetate (20 mmol) are added. The reaction mixture is heated at reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrazole ester.

-

Synthesis of 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: The synthesized ester (8 mmol) is dissolved in a mixture of ethanol (30 mL) and 2 M aqueous sodium hydroxide (15 mL). The mixture is stirred at 60°C for 2 hours. After completion of the reaction, the ethanol is removed in vacuo, and the aqueous solution is acidified with 2 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to give the carboxylic acid.

-

Synthesis of N-(substituted-phenyl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: To a solution of 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1 mmol) and the desired substituted aniline (1.1 mmol) in dichloromethane (10 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 mmol) and 4-dimethylaminopyridine (DMAP) (0.2 mmol) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography to yield the final benzamide derivative.

Biological Activity and Mechanism of Action

Recent studies have highlighted the potent antifungal activity of pyrazol-5-yl-benzamide derivatives, which has been attributed to their ability to inhibit the enzyme succinate dehydrogenase (SDH).

Succinate Dehydrogenase (SDH) as a Target

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a crucial enzyme in cellular respiration. It catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transfers electrons to the ubiquinone pool in the electron transport chain.[1][2] Inhibition of SDH disrupts the fungal respiratory process, leading to a depletion of cellular energy and ultimately, fungal cell death.[3] This makes SDH an attractive target for the development of novel fungicides.

In Vitro Antifungal Activity

A series of novel pyrazol-5-yl-benzamide derivatives have been synthesized and evaluated for their antifungal activities against a panel of pathogenic fungi.[4][5] The half-maximal effective concentration (EC50) values for a selection of these compounds against various fungal species are summarized in the table below.

| Compound ID | R1 | R2 | Sclerotinia sclerotiorum EC50 (mg/L)[4][5] | Valsa mali EC50 (mg/L)[4][5] |

| 5IIa | H | H | 1.54 | 8.23 |

| 5IIb | 2-F | H | 0.89 | 5.67 |

| 5IIc | 2-Cl | H | 0.20 | 3.68 |

| 5IId | 2-Br | H | 0.35 | 4.12 |

| 5IIe | 2-CH3 | H | 0.98 | 6.45 |

| Fluxapyroxad | - | - | 0.12 | 12.67 |

| Boscalid | - | - | 0.11 | 14.83 |

Table 1: In vitro antifungal activity of selected pyrazol-5-yl-benzamide derivatives.

In Vivo Protective Activity

The in vivo efficacy of these compounds has also been demonstrated in protective assays. For instance, compound 5IIc exhibited an excellent protective fungicidal activity with an inhibitory rate of 97.1% against S. sclerotiorum at a concentration of 50 mg/L, which is comparable to the commercial fungicide Fluxapyroxad (98.6% inhibition).[4][5]

Experimental Protocol for Antifungal Assays

In Vitro Mycelial Growth Inhibition Assay: The antifungal activity of the synthesized compounds is determined using the mycelial growth rate method. The compounds are dissolved in DMSO and added to potato dextrose agar (PDA) medium to achieve a series of final concentrations. Mycelial plugs of the test fungi are placed on the center of the PDA plates. The plates are incubated at a suitable temperature, and the diameter of the mycelial colony is measured after a specific incubation period. The percentage of inhibition is calculated relative to a control group (containing only DMSO). The EC50 value is then calculated from the dose-response curve.

In Vivo Protective Assay: Healthy plant leaves or fruits are sprayed with a solution of the test compound at a specific concentration. After the solution has dried, the treated plant material is inoculated with a mycelial plug of the pathogen. The inoculated material is then incubated under conditions of high humidity and controlled temperature. The lesion diameter or disease severity is assessed after a set period, and the protective effect is calculated as the percentage of disease reduction compared to an untreated control.

Structure-Activity Relationship (SAR)

The quantitative data from the biological assays allows for the elucidation of structure-activity relationships, providing valuable insights for the design of more potent inhibitors. For the pyrazol-5-yl-benzamide series, the following SAR observations have been made:

-

Substitution on the Benzamide Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzamide moiety significantly influence the antifungal activity. Halogen substitutions, particularly a chlorine atom at the 2-position, have been shown to enhance the potency against Sclerotinia sclerotiorum and Valsa mali.

-

Pyrazole Core Substituents: Modifications to the pyrazole ring, such as the nature of the substituent at the N1-position, can also impact the biological activity and selectivity of the compounds.

Visualizing the Discovery Workflow and Mechanism of Action

To better illustrate the processes involved in the discovery and the mechanism of action of these novel derivatives, the following diagrams have been generated using the DOT language.

Experimental Workflow

Mechanism of Action: SDH Inhibition

Conclusion

The this compound scaffold, particularly in the form of its benzamide derivatives, represents a highly promising class of compounds for the development of novel fungicides. Their potent inhibitory activity against succinate dehydrogenase, coupled with a synthetically accessible core structure, makes them an attractive area for further research and optimization. The detailed experimental protocols and structure-activity relationships presented in this guide provide a solid foundation for drug development professionals to design and synthesize next-generation SDH inhibitors with improved efficacy and a favorable safety profile. The iterative process of design, synthesis, and biological evaluation will continue to drive the discovery of new and effective agents to address the ongoing challenges in agriculture and medicine.

References

- 1. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pydiflumetofen - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Screening of a 3-(1H-Pyrazol-5-yl)benzoic Acid Library

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the biological screening of a 3-(1H-pyrazol-5-yl)benzoic acid library. While extensive public data on this specific library is limited, this document synthesizes established protocols and representative data from the screening of structurally similar pyrazole-based compound libraries. The guide is intended to serve as a practical framework for researchers engaged in the discovery of novel therapeutics.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic incorporation of a benzoic acid moiety suggests potential interactions with a variety of biological targets, making libraries centered on the this compound core promising for hit identification.

Data Presentation

The following tables present illustrative quantitative data from hypothetical primary screens of a this compound library. This data is representative of what a screening campaign might yield and is organized for clear comparison of compound activities.

Table 1: Illustrative Antimicrobial Activity of a this compound Library

| Compound ID | Modification on Benzoic Acid | Modification on Pyrazole | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

| PZA-001 | 4-fluoro | Unsubstituted | 16 | >64 |

| PZA-002 | 4-chloro | Unsubstituted | 8 | 64 |

| PZA-003 | 3,4-dichloro | Unsubstituted | 4 | 32 |

| PZA-004 | 4-fluoro | 1-methyl | 32 | >64 |

| PZA-005 | 4-chloro | 1-methyl | 16 | >64 |

| PZA-006 | 3,4-dichloro | 1-methyl | 8 | 64 |

| Vancomycin | - | - | 1 | - |

| Ciprofloxacin | - | - | - | 0.5 |

MIC: Minimum Inhibitory Concentration. Data is hypothetical.

Table 2: Illustrative Anticancer Activity of a this compound Library

| Compound ID | Modification on Benzoic Acid | Modification on Pyrazole | IC50 vs. MCF-7 (µM) | IC50 vs. A549 (µM) |

| PZA-007 | 4-methoxy | 3-phenyl | 12.5 | 25.1 |

| PZA-008 | 4-nitro | 3-phenyl | 5.2 | 10.8 |

| PZA-009 | 4-amino | 3-phenyl | 28.7 | 45.3 |

| PZA-010 | 4-methoxy | 3-(4-chlorophenyl) | 8.9 | 15.4 |

| PZA-011 | 4-nitro | 3-(4-chlorophenyl) | 2.1 | 4.7 |

| PZA-012 | 4-amino | 3-(4-chlorophenyl) | 15.6 | 32.9 |

| Doxorubicin | - | - | 0.8 | 1.2 |

IC50: Half-maximal Inhibitory Concentration. Data is hypothetical.

Experimental Protocols

Detailed methodologies for key screening assays are provided below. These protocols are based on standard practices for evaluating the biological activity of small molecule libraries.

This assay determines the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates. The final concentration of DMSO should be kept below 1% to avoid toxicity.

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Many pyrazole derivatives are known to be kinase inhibitors.[2] This is a representative protocol for a generic tyrosine kinase inhibition assay.

Materials:

-

Recombinant human tyrosine kinase

-

Kinase buffer

-

ATP

-

Tyrosine-containing peptide substrate

-

96-well plates

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

Procedure:

-

Add the kinase, peptide substrate, and test compounds at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of product formed (e.g., ADP) using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate a general workflow for a biological screening campaign and a representative signaling pathway that could be targeted by a this compound library.

References

An In-depth Technical Guide to the Tautomerism of 3-(1H-pyrazol-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prototropic tautomerism in 3-(1H-pyrazol-5-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the influence of substituent effects on the pyrazole ring, this compound is expected to exist as a dynamic equilibrium of tautomeric forms. This document outlines the structural basis of this tautomerism, the key factors influencing the equilibrium, and detailed experimental and computational methodologies for its characterization. The content herein is intended to equip researchers with the necessary knowledge to investigate and understand the tautomeric behavior of this and similar pyrazole-containing compounds, which is critical for rational drug design and development.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key structural feature of N-unsubstituted pyrazoles is their ability to exhibit prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of two or more interconvertible isomers known as tautomers.[1][2] The position of this equilibrium can significantly impact the molecule's physicochemical properties, including its lipophilicity, pKa, hydrogen bonding capability, and ultimately its biological activity and metabolic fate.[1] Therefore, a thorough understanding of the tautomeric preferences of pyrazole-containing drug candidates is paramount for drug development.

For an unsymmetrically substituted pyrazole such as this compound, two principal tautomers are possible: the this compound form and the 3-(1H-pyrazol-3-yl)benzoic acid form. The equilibrium between these tautomers is influenced by the electronic nature of the substituents on the pyrazole ring.[3]

Tautomeric Forms of this compound

The two primary annular tautomers of this compound are depicted below. The naming convention designates the position of the benzoic acid substituent on the pyrazole ring.

Caption: Annular tautomerism in this compound.

General principles of pyrazole chemistry suggest that electron-withdrawing substituents favor the tautomer where the substituent is located at the C5 position of the pyrazole ring.[3] Given that the benzoic acid group is electron-withdrawing, it is hypothesized that the This compound tautomer will be the major form in solution. However, the energetic difference between the tautomers may be small, leading to a significant population of both forms at equilibrium. The equilibrium is also expected to be solvent-dependent.[4]

Quantitative Analysis of Tautomeric Equilibrium

The relative populations of the tautomers can be quantified by the tautomeric equilibrium constant (KT). This constant is a measure of the relative stability of the two forms under specific conditions (solvent, temperature).

Table 1: Hypothetical Tautomeric Equilibrium Data for this compound

| Solvent | Temperature (°C) | % 3-(1H-pyrazol-5-yl) Tautomer | % 3-(1H-pyrazol-3-yl) Tautomer | KT ([5-yl]/[3-yl]) | ΔG (kJ/mol) |

| DMSO-d6 | 25 | 70 | 30 | 2.33 | -2.1 |

| CDCl3 | 25 | 60 | 40 | 1.50 | -1.0 |

| D2O | 25 | 75 | 25 | 3.00 | -2.7 |

Note: The data in this table are hypothetical and for illustrative purposes only. Experimental determination is required for actual values.

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric equilibrium of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution.[3][4] By analyzing the chemical shifts and coupling constants of the pyrazole ring protons and carbons, the predominant tautomer can be identified. In some cases, at low temperatures, the proton exchange between the nitrogen atoms can be slowed down, allowing for the observation of distinct signals for each tautomer.

Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

-

Spectral Analysis:

-

Identify the signals corresponding to the pyrazole ring protons and carbons.

-

Compare the observed chemical shifts with those predicted for each tautomer by computational methods or with data from model compounds (N-methylated derivatives).

-

If separate signals for each tautomer are observed, determine the tautomeric ratio by integrating the corresponding signals.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[3] This technique can definitively identify the position of the hydrogen atom on the pyrazole ring.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data. The positions of all atoms, including the pyrazole NH proton, will be determined.

Caption: Workflow for determining the tautomeric form in the solid state.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, particularly if the tautomers have distinct absorption spectra. The tautomeric ratio can be determined by analyzing the changes in the absorption spectrum as a function of solvent polarity or pH.

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in different solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis: Analyze the spectra for the presence of isosbestic points, which are indicative of a two-component equilibrium. The relative concentrations of the tautomers can be determined using the Beer-Lambert law, provided the molar absorptivities of each tautomer are known (often estimated from model compounds).

Computational Chemistry

Quantum chemical calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[5] Density Functional Theory (DFT) is a commonly used method for this purpose.

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of both the this compound and 3-(1H-pyrazol-3-yl)benzoic acid tautomers.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in solution (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures. The relative stability of the tautomers is determined by the difference in their Gibbs free energies (ΔG = G5-yl - G3-yl).

-

NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the optimized structures using the GIAO method. These predicted shifts can be compared with experimental data to aid in spectral assignment.

Caption: Workflow for computational analysis of tautomerism.

Implications for Drug Development

The tautomeric form of a drug molecule can have a profound impact on its interaction with its biological target. Different tautomers will present different hydrogen bond donors and acceptors, which can lead to significant differences in binding affinity and selectivity. Furthermore, physicochemical properties such as solubility and membrane permeability can be affected by the tautomeric equilibrium. Therefore, identifying the predominant tautomer under physiological conditions is a critical step in the drug design and optimization process.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical characterization. This guide has outlined the theoretical basis for its tautomeric behavior and provided detailed experimental and computational protocols for its investigation. A comprehensive study employing a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry will provide a definitive understanding of the tautomeric landscape of this molecule. Such knowledge is indispensable for the rational design and development of novel therapeutics based on the pyrazole scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Crystal structure of bis{3-(benzo[d][1,3]dioxol-5-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

Theoretical Exploration of 3-(1H-pyrazol-5-yl)benzoic Acid: A Structural and Electronic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-5-yl)benzoic acid is a bifunctional organic molecule that incorporates both a pyrazole and a benzoic acid moiety. These functional groups are prevalent in a wide array of pharmacologically active compounds, making this molecule a person of significant interest in medicinal chemistry and drug design. The pyrazole ring is a well-known pharmacophore, while the benzoic acid group can participate in various intermolecular interactions, including hydrogen bonding, which is crucial for molecular recognition at biological targets. A thorough understanding of the structural and electronic properties of this compound at a molecular level is paramount for the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound. Due to the limited availability of direct theoretical studies on this specific molecule in published literature, this guide synthesizes data from closely related pyrazole and benzoic acid derivatives and outlines the standard computational methodologies employed for such analyses. The information presented herein is intended to serve as a valuable resource for researchers engaged in the computational assessment and development of pyrazole-based compounds.

Molecular Structure and Properties

The structural integrity and electronic characteristics of this compound can be elucidated through quantum chemical calculations. Density Functional Theory (DFT) is a powerful and widely used computational method for this purpose.

Computational Methodology

A standard and effective computational approach for investigating the properties of molecules like this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with a suitable basis set, for instance, 6-311++G(d,p).[1] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

-

Vibrational Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm the nature of the stationary point on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be compared with experimental data for structural validation.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides insights into the molecule's electronic excitation properties.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and for identifying regions that are susceptible to electrophilic and nucleophilic attack. It helps in understanding intermolecular interactions, particularly hydrogen bonding.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom of the molecule, offering further insight into its electronic structure and reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including hyperconjugative interactions.

-

Quantitative Data

The following tables summarize representative quantitative data that would be obtained from theoretical studies of this compound, based on values reported for structurally similar compounds.

Table 1: Optimized Geometrical Parameters (Representative Values)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (benzoic) | 1.39 - 1.41 | 118 - 121 | - |

| C-N (pyrazole) | 1.33 - 1.38 | 105 - 112 | - |

| N-N (pyrazole) | 1.35 | 108 - 111 | - |

| C=O | 1.22 | - | - |

| O-H | 0.97 | - | - |

| Pyrazole-Benzoic | - | - | ~30 - 50 |

Note: These are typical bond lengths and angles for aromatic and heterocyclic systems and may vary slightly based on the specific computational method and basis set used.

Table 2: Calculated Electronic Properties (Representative Values)

| Property | Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

| Dipole Moment | 2.0 to 4.0 Debye |

Note: These values are indicative and are influenced by the choice of computational level and solvent model.

Experimental and Computational Protocols

A robust theoretical investigation of this compound would typically involve the following detailed protocols.

Computational Protocol

-

Software: All quantum chemical calculations are typically performed using a comprehensive computational chemistry software package such as Gaussian, ORCA, or Spartan.

-

Level of Theory:

-

Method: Density Functional Theory (DFT) is the most common and reliable method for such studies.[2]

-

Functional: The B3LYP hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost for organic molecules.[1][2]

-